molecular formula C26H23N3O3 B14994713 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14994713
M. Wt: 425.5 g/mol
InChI Key: UVGLSPQSYDRUON-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of Substituents: The hydroxyphenyl, methoxyphenyl, and phenyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Final Cyclization and Functionalization: The final steps often involve cyclization and functionalization to achieve the desired compound, which may require specific reagents and conditions such as strong acids or bases, high temperatures, and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle larger quantities of reactants.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols, alkanes, or partially hydrogenated compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, altering their activity.

    Pathways: The compound may modulate specific biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Lacks the methoxyphenyl and ethyl groups, which may result in different chemical and biological properties.

    3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-d]pyrazol-6(2H)-one: A structural isomer with a different arrangement of the pyrazole ring, potentially leading to different reactivity and biological activity.

Uniqueness

The unique combination of hydroxyphenyl, methoxyphenyl, and phenyl groups in 3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H23N3O3/c1-32-19-13-11-17(12-14-19)15-16-29-25(18-7-3-2-4-8-18)22-23(27-28-24(22)26(29)31)20-9-5-6-10-21(20)30/h2-14,25,30H,15-16H2,1H3,(H,27,28)

InChI Key

UVGLSPQSYDRUON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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